methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the pyrrole family This compound is characterized by the presence of a nitrophenyl group, a hydroxy group, and a carboxylate ester group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the ester. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-oxo-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate.
Reduction: Formation of methyl 4-hydroxy-2-methyl-5-(2-aminophenyl)-1H-pyrrole-3-carboxylate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and carboxylate groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxy-2-methyl-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate
- Methyl 4-hydroxy-2-methyl-5-(3-nitrophenyl)-1H-pyrrole-3-carboxylate
- Methyl 4-hydroxy-2-methyl-5-(2-aminophenyl)-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate is unique due to the specific positioning of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-7-10(13(17)20-2)12(16)11(14-7)8-5-3-4-6-9(8)15(18)19/h3-6,14,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDDXIRVVRBLHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2[N+](=O)[O-])O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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